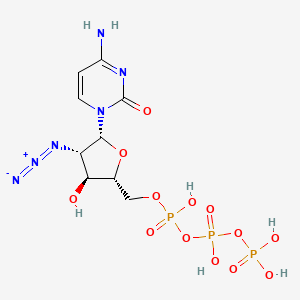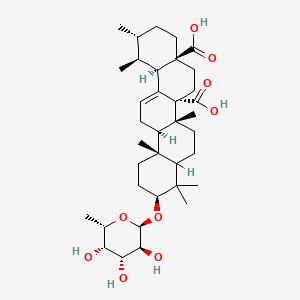
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. It is a derivative of cyclophosphamide, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by its unique structure, which includes a phosphoramide group and chloroethyl groups, making it a potent alkylating agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel, with the mixture being cooled to a temperature range of -15 to -10°C. Continuous stirring is maintained while the solution of 3-aminopropan-1-ol and an auxiliary base is added slowly. The reaction mixture is then gradually warmed to 20-40°C and stirred until the conversion of substrates is complete .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert solvents and precise temperature control are crucial to the success of the industrial synthesis.
化学反応の分析
Types of Reactions
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramide derivatives, while substitution reactions can produce various substituted phosphoramide compounds.
科学的研究の応用
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with DNA.
Medicine: As a derivative of cyclophosphamide, it is investigated for its potential use in cancer therapy and immunosuppression.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
作用機序
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its ability to form cross-links with DNA. This cross-linking interferes with DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis .
類似化合物との比較
Similar Compounds
Cyclophosphamide: A closely related compound with similar structure and applications.
Ifosfamide: Another derivative with similar alkylating properties.
Melphalan: A related compound used in cancer therapy.
Uniqueness
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. Its trimethyl substitution provides distinct chemical properties that can be advantageous in certain applications .
特性
| 78110-32-4 | |
分子式 |
C10H20Cl2NO3P |
分子量 |
304.15 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4,5,6-trimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H20Cl2NO3P/c1-8-9(2)15-17(14,16-10(8)3)13(6-4-11)7-5-12/h8-10H,4-7H2,1-3H3 |
InChIキー |
ILXUCNAYDRMKPL-UHFFFAOYSA-N |
正規SMILES |
CC1C(OP(=O)(OC1C)N(CCCl)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)


